N-(5-乙酰基-4-甲基噻唑-2-基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

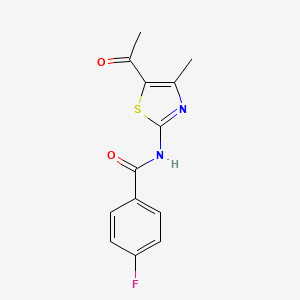

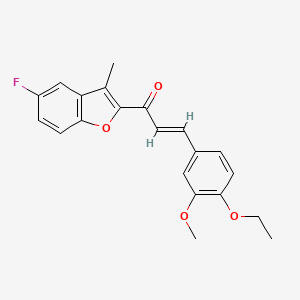

“N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide” is a chemical compound that has been studied for its potential biological activities . It is one of the derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide .

Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride (Substituted; 2a-h) . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The synthesized compounds were subjected to chemical characterization (NMR, FTIR, and elemental analysis) . The detailed characterization data of each derivative is given as: N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide .Chemical Reactions Analysis

The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal, and a-glucosidase . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .科学研究应用

Antioxidant Properties

The derivatives of N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide have been tested for their antioxidant capabilities. One particular derivative, compound 3h, exhibited the highest antioxidant properties with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants are crucial in research for their ability to neutralize free radicals, which can prevent oxidative stress-related diseases.

Antibacterial Activity

Some derivatives, specifically compounds 3d and 3h, have shown significant antibacterial activity . This makes them potential candidates for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Antifungal Efficacy

The fungicidal activity of these compounds has also been explored, with compound 3a demonstrating a zone of inhibition up to 24 mm . This suggests a potential use in treating fungal infections or in agricultural applications to protect crops from fungal pathogens.

α-Glucosidase Inhibition

In the realm of diabetes research, α-glucosidase inhibitors are valuable for controlling postprandial blood glucose levels. Compound 3h showed the highest enzyme inhibition activity with an IC50 value of 134.4 ± 1.01 µg/mL, followed by compound 3c . This indicates a promising application in the development of antidiabetic therapies.

Multi-Target-Directed Ligands

The derivatives are considered multi-target-directed ligands, meaning they can interact with multiple molecular targets. This property is beneficial in drug discovery, where a single molecule can be designed to modulate several pathways involved in a disease .

Computational Analysis and Drug Design

The chemical stability and interaction with biological targets of these derivatives have been supported by molecular docking studies and density functional theory (DFT) calculations . This application is crucial in the early stages of drug design, allowing for the prediction of a compound’s behavior in biological systems.

Structure-Activity Relationship (SAR) Studies

With a well-developed structure-activity relationship, these derivatives represent drug-like molecules that can be further evaluated for their therapeutic potential . SAR studies are fundamental in understanding how structural changes in a molecule affect its biological activity.

Chemical Characterization and Synthesis

The detailed chemical characterization of these derivatives, including NMR, FTIR, and elemental analysis, provides a foundation for the synthesis of new compounds . This application is essential in the field of synthetic chemistry, where new molecules are continually being created for various scientific purposes.

未来方向

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that “N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide” and its derivatives have potential for future research and development in the field of medicinal chemistry.

作用机制

Target of Action

It is known that this compound and its derivatives are multi-target-directed ligands , suggesting that they interact with multiple biological targets.

Biochemical Pathways

The compound has been tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase inhibition . This suggests that it may affect multiple biochemical pathways related to these activities.

Result of Action

The compound and its derivatives have shown significant antioxidant, antibacterial, and antifungal activities . For instance, one derivative showed maximum antioxidant properties with an IC50 ± SEM = 141.9 ± 1.12 lg/mL . Another derivative exhibited significant fungicidal activity with a zone of inhibition up to 24 mm . These results suggest that the compound’s action leads to molecular and cellular effects that inhibit the growth of bacteria and fungi, and counteract oxidative stress.

属性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWKZPSRLNGTOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Acetyl-4-methylthiazol-2-YL)-4-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)

![Methyl 2-[4-(dimethylamino)anilino]propanoate](/img/structure/B2895591.png)

![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)

![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)